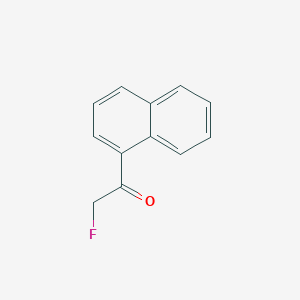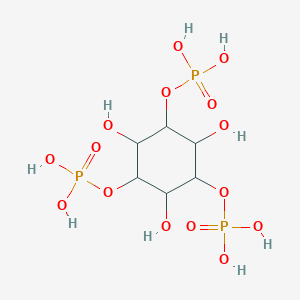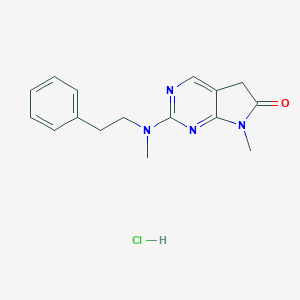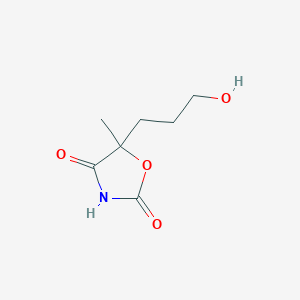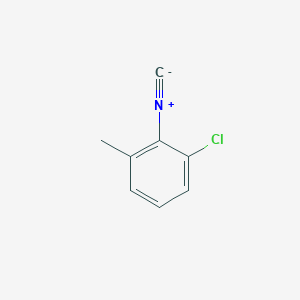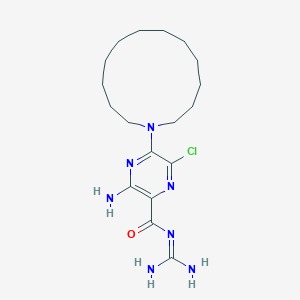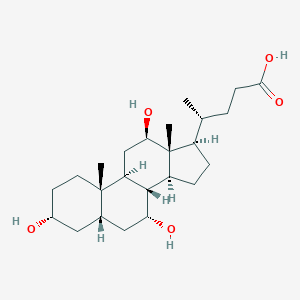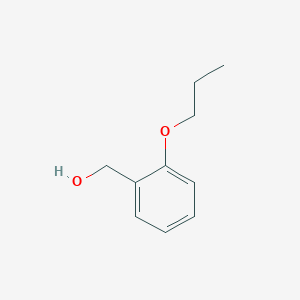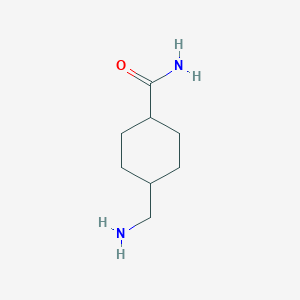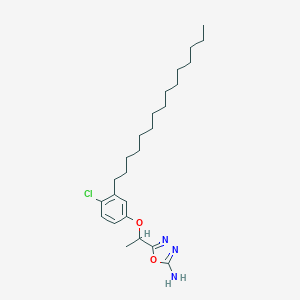![molecular formula C6H8O5 B056397 (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one CAS No. 121351-12-0](/img/structure/B56397.png)
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a series of chemical reactions involving the incorporation of various functional groups into the cephalosporin core structure. The synthetic route typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with specific side chains to enhance its antibacterial properties .
Industrial Production Methods
Industrial production of cefpiramide involves large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antibiotic .
Chemical Reactions Analysis
Types of Reactions
Cefpiramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions are common, where specific atoms or groups are replaced with others to alter its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various cefpiramide derivatives with altered antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Cefpiramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat severe infections caused by susceptible bacteria, including Pseudomonas aeruginosa.
Industry: Employed in the development of new antibacterial agents and formulations .
Mechanism of Action
Cefpiramide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cefpiramide include other third-generation cephalosporins such as cefotaxime, ceftazidime, and ceftriaxone. These compounds share a similar β-lactam core structure and mechanism of action but differ in their side chains and spectrum of activity .
Uniqueness
Cefpiramide is unique due to its strong activity against Pseudomonas aeruginosa and its relatively long half-life compared to other cephalosporins. This makes it particularly effective in treating infections caused by this pathogen .
Properties
CAS No. |
121351-12-0 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O5/c7-2-1-10-5-3(8)6(9)11-4(2)5/h2-5,7-8H,1H2/t2-,3+,4-,5-/m1/s1 |
InChI Key |
PTAYTAIUBPJLNO-KKQCNMDGSA-N |
SMILES |
C1C(C2C(O1)C(C(=O)O2)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)O |
Canonical SMILES |
C1C(C2C(O1)C(C(=O)O2)O)O |
Synonyms |
D-Mannonic acid, 3,6-anhydro-, gamma-lactone (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


